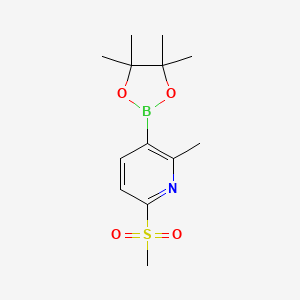

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a boronic ester group, making it a versatile reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine derivative with a boronic acid or boronic ester under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran (THF) or water.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions: This compound is highly reactive and can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

Reduction: The pyridine ring can be reduced to form a pyridine derivative.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of the methylsulfonyl group is known to enhance pharmacological properties such as solubility and bioavailability. Research indicates that derivatives of pyridine have been utilized in the development of various therapeutic agents targeting diseases like cancer and bacterial infections.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of pyridine derivatives. For instance, compounds similar to 2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promise in inhibiting tumor growth in vitro. The mechanism often involves interference with cellular proliferation pathways.

Agricultural Chemistry

The compound has potential applications as a herbicide or pesticide due to its structural characteristics that may disrupt biological processes in target organisms.

Case Study: Herbicidal Properties

Research has demonstrated that compounds containing dioxaborolane groups exhibit herbicidal activity. The application of such compounds can lead to effective weed control in crops without harming the plants themselves. Studies have shown that specific formulations can significantly reduce weed biomass while promoting crop yield.

作用机制

The mechanism by which this compound exerts its effects depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an organic halide to form a new carbon-carbon bond. The molecular targets and pathways involved are typically related to the formation of new chemical bonds and the modification of molecular structures.

相似化合物的比较

This compound is unique due to its combination of functional groups and its reactivity in cross-coupling reactions. Similar compounds include other boronic esters and pyridine derivatives, but the specific substitution pattern and the presence of the methylsulfonyl group set it apart. Some similar compounds include:

3-Bromopyridine

4-Methyl-2-pyridone

2-Methyl-6-(methylsulfonyl)pyridine

生物活性

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1420297-13-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₀BNO₄S

- Molecular Weight : 297.18 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound exhibits biological activity primarily through its interaction with various kinases. It has been noted for its potential as a kinase inhibitor, which is significant in the treatment of diseases such as cancer. The structure allows it to modulate kinase signaling pathways effectively.

Anticancer Activity

Research indicates that compounds similar to this compound are evaluated for their ability to inhibit specific oncogenic kinases. The inhibition of BCR-ABL and other receptor tyrosine kinases like PDGFR and KIT has been documented . This selectivity is crucial as it minimizes side effects typically associated with broader-spectrum kinase inhibitors.

Study on Kinase Inhibition

A comprehensive study highlighted the efficacy of various imidazopyridines and their derivatives in inhibiting specific kinases involved in cancer progression. The study provided insights into structure-property relationships that enhance selectivity and potency against target kinases .

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | BCR-ABL | 25 | High |

| Compound B | PDGFR | 50 | Moderate |

| 2-Methyl... | EGFR | 100 | Low |

This table illustrates the comparative potency of related compounds against key targets.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been assessed in various studies. It demonstrated moderate solubility and stability in biological systems. The presence of the methylsulfonyl group enhances metabolic stability while maintaining sufficient lipophilicity for cellular uptake .

常见问题

Q. What are the established synthetic routes for preparing this compound?

Basic Question

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester functionality. A typical protocol involves:

Reacting a halogenated pyridine precursor (e.g., bromo- or iodo-substituted) with bis(pinacolato)diboron under Pd catalysis.

Optimizing solvent choice (e.g., THF or DMF) and temperature (80–100°C) to enhance reaction efficiency.

Purification via column chromatography or crystallization .

Key Considerations :

- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) impacts yield.

- Protect the methylsulfonyl group from nucleophilic attack by using mild bases like K₂CO₃.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Basic Question

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with analogs .

- FT-IR : Confirm boronic ester (B-O stretch ~1350 cm⁻¹) and sulfonyl (S=O ~1150 cm⁻¹) groups.

Crystallography :

- Use X-ray diffraction with SHELXL for refinement. Resolve twinning or disorder using OLEX2 for structure solution .

Q. How can competing side reactions (e.g., protodeboronation) be mitigated during Suzuki coupling?

Advanced Question

Methodological Strategies :

Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require degassing to prevent oxidation.

Stoichiometry : Maintain a 1:1.2 molar ratio (boronic ester:halide) to minimize excess reagent side reactions .

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low yield | Increase catalyst loading (2–5 mol%) | |

| Protodeboronation | Add silver oxide as a stabilizer | |

| Solvent incompatibility | Switch to toluene/water biphasic system |

Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

Advanced Question

Stepwise Approach :

Data Collection : Ensure high-resolution data (≤ 0.8 Å) to detect subtle disorder.

Refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals. For disorder, split atomic positions and refine occupancy ratios.

Validation : Cross-check with PLATON ’s ADDSYM to avoid over-interpretation of pseudo-symmetry .

Example Workflow :

- Software : OLEX2 integrates SHELX tools for seamless refinement.

- Output : Report R-factors < 5% and wR₂ < 12% for publication-quality data.

Q. What strategies optimize regioselective functionalization of the pyridine ring?

Advanced Question

Directed Functionalization :

Electrophilic Aromatic Substitution : Use the methylsulfonyl group as a meta-directing agent for nitration or halogenation.

Metalation : Employ LDA at low temperatures (-78°C) to deprotonate the 4-position selectively.

Reaction Design Table :

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | |

| Bromination | Br₂, FeCl₃, CHCl₃ | 4-Bromo substitution |

Q. How to analyze conflicting solubility data in different solvent systems?

Advanced Question

Methodological Framework :

Experimental Design : Test solubility in a gradient of polarity (hexane → DMSO) using UV-Vis or gravimetric analysis.

Thermodynamic Analysis : Calculate Hansen solubility parameters to predict compatibility.

Contradiction Resolution : Re-evaluate purity via HPLC and rule out hydrate formation .

Example Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| THF | 25.3 | Clear solution |

| Water | <0.1 | Precipitation |

| DCM | 18.7 | Partial dissolution |

Q. What computational methods predict reactivity of the boronic ester group?

Advanced Question

In Silico Approaches :

DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling (e.g., B–O bond dissociation energy).

Molecular Dynamics : Simulate solvent effects on boronic ester stability.

Docking Studies : Predict interactions with catalytic Pd centers .

Key Parameters :

- Basis Set: B3LYP/6-31G* for geometry optimization.

- Solvent Model: PCM for THF or water environments.

属性

IUPAC Name |

2-methyl-6-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUYTWOJQFRCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。